N-((6-Methoxyquinolin-2-yl)methylene)aniline

Catalog No.
S12303702
CAS No.
89060-08-2
M.F
C17H14N2O
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((6-Methoxyquinolin-2-yl)methylene)aniline

CAS Number

89060-08-2

Product Name

N-((6-Methoxyquinolin-2-yl)methylene)aniline

IUPAC Name

1-(6-methoxyquinolin-2-yl)-N-phenylmethanimine

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C17H14N2O/c1-20-16-9-10-17-13(11-16)7-8-15(19-17)12-18-14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

ZAMWXUYUQIDRMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=C3

N-((6-Methoxyquinolin-2-yl)methylene)aniline is a compound that belongs to the class of Schiff bases, which are formed through the condensation reaction of an amine and an aldehyde or ketone. This specific compound features a quinoline moiety, known for its diverse biological activities, linked to an aniline structure via a methylene bridge. The presence of the methoxy group at the 6-position of the quinoline ring enhances its chemical properties and potential biological interactions.

The synthesis of N-((6-Methoxyquinolin-2-yl)methylene)aniline typically involves the following reactions:

  • Formation of the Schiff Base: The primary reaction involves the condensation between 6-methoxyquinoline-2-carbaldehyde and aniline. This reaction can be catalyzed by acids or bases and generally proceeds under mild conditions.
  • Reduction Reactions: The compound can undergo reduction reactions, where the imine bond can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Further Substitutions: The presence of reactive sites on both the quinoline and aniline portions allows for further chemical modifications, such as electrophilic substitutions or nucleophilic additions, expanding its utility in synthetic chemistry .

N-((6-Methoxyquinolin-2-yl)methylene)aniline exhibits a range of biological activities attributed to its quinoline structure. Quinoline derivatives are known for their:

  • Antimicrobial Activity: Various studies have shown that compounds containing quinoline rings possess significant antibacterial and antifungal properties.
  • Anticancer Potential: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antiviral Properties: Research indicates that quinoline derivatives can also exhibit antiviral activity against certain viruses, potentially through interference with viral replication mechanisms.

The synthesis of N-((6-Methoxyquinolin-2-yl)methylene)aniline can be achieved through several methods:

  • Conventional Synthesis: The most straightforward method involves mixing 6-methoxyquinoline-2-carbaldehyde with aniline in ethanol or another suitable solvent, often with the addition of a catalytic amount of acid to facilitate the reaction .
  • Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times compared to traditional heating methods .
  • Green Chemistry Approaches: Recent advancements focus on using environmentally friendly solvents or solid-supported reagents to minimize waste and enhance safety during synthesis .

N-((6-Methoxyquinolin-2-yl)methylene)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, this compound may serve as a lead structure in drug development for antimicrobial and anticancer therapies.
  • Material Science: Its unique properties may be exploited in creating novel materials with specific optical or electronic characteristics.
  • Chemical Sensors: The ability of quinoline derivatives to interact with metal ions positions them as candidates for use in chemical sensing applications.

Studies on N-((6-Methoxyquinolin-2-yl)methylene)aniline's interactions with biological targets are crucial for understanding its mechanism of action. Research has indicated:

  • Metal Ion Binding: Quinoline derivatives often exhibit strong binding affinity towards metal ions, which can influence their biological activity and stability.
  • Protein Interactions: Investigations into how this compound interacts with specific proteins could reveal insights into its mode of action in biological systems.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed and metabolized within cells is essential for evaluating its therapeutic potential.

N-((6-Methoxyquinolin-2-yl)methylene)aniline shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesUnique Properties
6-MethoxyquinolineQuinoline with methoxy groupExhibits strong antimicrobial activity
N-(quinolin-2-yl)methyleneanilineQuinoline linked to aniline via methyleneKnown for anticancer properties
5-Methylquinolin-8-olQuinoline derivative with hydroxyl groupPotentially useful as a fluorescent probe
N-(4-chlorobenzylidene)anilineAniline linked to a chlorobenzene derivativeDisplays different reactivity patterns compared to N-(6-Methoxyquinolin-2-yl)methyleneaniline

The uniqueness of N-((6-Methoxyquinolin-2-yl)methylene)aniline lies in its specific combination of functional groups that provide distinct biological activities while allowing for further chemical modifications that can enhance its therapeutic potential.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

262.110613074 g/mol

Monoisotopic Mass

262.110613074 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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